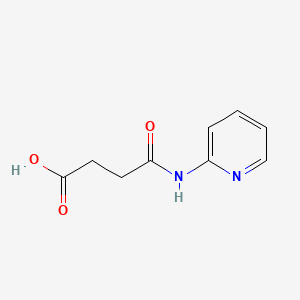

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(pyridin-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOWQQIWDSOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211194 | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-49-0 | |

| Record name | 4-Oxo-4-(2-pyridinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reaction of 2-Aminopyridine with succinic anhydride. This document details the reaction mechanism, a step-by-step experimental protocol, and a summary of relevant physicochemical and spectroscopic data. The information presented is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound.

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-(pyridin-2-yl)succinamic acid, is a chemical intermediate with potential applications in the synthesis of more complex molecules, including pharmacologically active compounds. Its structure, incorporating a pyridine ring, an amide linkage, and a carboxylic acid moiety, makes it a versatile scaffold for further chemical modifications. The synthesis from readily available starting materials, 2-Aminopyridine and succinic anhydride, provides a straightforward and efficient route to this compound.

Reaction Scheme and Mechanism

The synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 2-Aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the desired product.

Reaction:

2-Aminopyridine + Succinic anhydride → 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

The reaction is typically carried out in a suitable organic solvent. The mechanism involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl groups of succinic anhydride. This is followed by a proton transfer step to yield the final product. The pyridine nitrogen is less nucleophilic due to the aromaticity of the ring and therefore does not readily participate in the reaction.

reactant1 [label="{2-Aminopyridine

|C₅H₆N₂}"]; reactant2 [label="{Succinic anhydride|C₄H₄O₃}"]; product [label="{4-Oxo-4-(pyridin-2-ylamino)butanoic acid|C₉H₁₀N₂O₃}"];reactant1 -> product [label="Nucleophilic Acyl Substitution", fontcolor="#34A853"]; reactant2 -> product; } dot Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials:

-

2-Aminopyridine (C₅H₆N₂)

-

Succinic anhydride (C₄H₄O₃)

-

Anhydrous polar aprotic solvent (e.g., Dioxane, Acetone, or Chloroform)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (filtration apparatus, recrystallization solvents)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Aminopyridine (1.0 equivalent) in a suitable anhydrous polar aprotic solvent.

-

Addition of Reagent: To the stirred solution, add succinic anhydride (1.0 to 1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure 4-Oxo-4-(pyridin-2-ylamino)butanoic acid as a solid.

Data Presentation

Physicochemical Properties

| Property | Value |

| CAS Number | 62134-49-0 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not consistently reported |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data (Expected)

The following table summarizes the expected spectroscopic data for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid based on its chemical structure. Actual values may vary depending on the solvent and instrument used.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ (ppm): Aromatic protons of the pyridine ring (typically 7.0-8.5 ppm), a broad singlet for the amide N-H proton, two methylene groups as triplets or multiplets (approx. 2.5-3.0 ppm), and a broad singlet for the carboxylic acid O-H proton (typically >10 ppm). |

| ¹³C NMR | δ (ppm): Carbonyl carbons of the amide and carboxylic acid (approx. 170-180 ppm), aromatic carbons of the pyridine ring (approx. 110-150 ppm), and two methylene carbons (approx. 30-40 ppm). |

| IR | ν (cm⁻¹): A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), N-H stretch from the amide (around 3300 cm⁻¹), C=O stretches from the amide and carboxylic acid (1650-1750 cm⁻¹), and C=C/C=N stretches from the pyridine ring (1400-1600 cm⁻¹). |

Safety Precautions

Standard laboratory safety precautions should be followed when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The safety data sheets (SDS) for all chemicals used should be consulted prior to starting the experiment.

Conclusion

The synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid from 2-Aminopyridine and succinic anhydride is a fundamental organic transformation that provides a versatile intermediate for further chemical exploration. This guide has provided a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, and expected analytical data. By following the procedures and safety guidelines outlined in this document, researchers can confidently synthesize and characterize this valuable compound for their drug discovery and development endeavors.

4-Oxo-4-(pyridin-2-ylamino)butanoic acid chemical properties and structure

Abstract: This document provides a comprehensive technical overview of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a heterocyclic compound featuring a pyridine core linked to a butanoic acid chain via an amide bond. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. It covers the compound's chemical structure, physicochemical properties, spectral characteristics, and detailed experimental protocols for its synthesis.

Chemical Structure and Identifiers

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is classified as an amide, a carboxylic acid, and a pyridine derivative. The core structure consists of a succinic acid monoamide derived from the reaction of 2-aminopyridine and succinic anhydride. This structure provides multiple functional groups for further chemical modification, making it a valuable synthon for generating more complex heterocyclic compounds.

Table 1: Chemical Identifiers for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

| Identifier | Value |

|---|---|

| IUPAC Name | 4-Oxo-4-(pyridin-2-ylamino)butanoic acid |

| CAS Number | 62134-49-0 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Canonical SMILES | C1=CC=NC(=C1)NC(=O)CCC(=O)O |

| InChI Key | CRCDHMGBWOILNF-UHFFFAOYSA-N |

Physicochemical and Safety Data

The compound exists as a solid at room temperature. While extensive experimental data is not publicly available, the following table summarizes its known properties and relevant safety information.

Table 2: Physicochemical Properties and Safety Information

| Property | Value |

|---|---|

| Physical State | Solid |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and DMSO.[1] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention) |

Spectral Analysis (Theoretical)

Detailed spectral data for this specific compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted.

-

¹H NMR Spectroscopy: The spectrum would feature signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). Two methylene groups (-CH₂-) from the butanoic acid chain would appear as distinct triplets around δ 2.5-3.0 ppm. The amide proton (N-H) would likely appear as a broad singlet downfield, while the carboxylic acid proton (O-H) would be a very broad singlet, also significantly downfield (δ 10-12 ppm).

-

¹³C NMR Spectroscopy: The spectrum would show nine distinct carbon signals. Two carbonyl carbons (amide and carboxylic acid) are expected in the δ 170-180 ppm range. Five signals would correspond to the sp²-hybridized carbons of the pyridine ring, and two signals would represent the sp³-hybridized methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amide would appear around 3300 cm⁻¹. Two distinct C=O stretching bands would be visible: the carboxylic acid carbonyl around 1710 cm⁻¹ and the amide I band around 1650-1680 cm⁻¹.

Experimental Protocols

4.1 Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

The primary synthetic route to this compound is the acylation of 2-aminopyridine with succinic anhydride.[2] This reaction involves the nucleophilic attack of the exocyclic amino group of the pyridine onto one of the carbonyl carbons of the anhydride, leading to a ring-opening that forms the final amic acid product.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one molar equivalent of succinic anhydride in a suitable solvent such as ethyl acetate or chloroform.

-

Reaction Initiation: To the stirred solution, add one molar equivalent of 2-aminopyridine. The addition can be done portion-wise or as a solution in the same solvent.

-

Reaction Conditions: The reaction is typically exothermic and can proceed at room temperature.[3] For less reactive substrates or to ensure complete conversion, the mixture can be heated to reflux (approximately 50-70 °C) and stirred for 2-4 hours.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture, especially upon cooling. The solid product is collected by vacuum filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent (e.g., diethyl ether or chloroform) to remove any unreacted starting materials.[3][4] If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product should be dried under vacuum.

-

Analysis: The purity and identity of the final compound can be confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Caption: Synthesis workflow for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Biological and Chemical Applications

5.1 Chemical Synthesis

The primary application of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is as a chemical building block or synthon. Its bifunctional nature, possessing both a nucleophilic pyridine ring and a carboxylic acid, allows for a wide range of subsequent chemical transformations. It can be used to synthesize more complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The carboxylic acid moiety can be converted into esters, amides, or other derivatives, while the pyridine ring can undergo various substitution reactions.

5.2 Biological Activity

While detailed mechanistic studies are limited, the compound, also known as N-Pyridin-2-yl-succinamic Acid, has been reported for its utility in promoting plant growth.[5] Derivatives of similar butanoic acids have been investigated for a range of biological activities, including acting as S1P₁ receptor agonists for potential use in treating autoimmune diseases and possessing anti-inflammatory properties.[6][7] These findings suggest that the 4-oxo-4-(arylamino)butanoic acid scaffold is a promising area for drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID | 62134-49-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 4-oxo-4-(pyridin-2-ylamino)butanoic acid has emerged as a versatile template for the development of novel therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, detailing their synthesis, biological evaluation, and underlying mechanisms of action. Particular emphasis is placed on their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity: Induction of Apoptosis

Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, particularly those belonging to the succinamic acid class, have demonstrated promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through the modulation of key regulatory proteins.

Quantitative Data: Anticancer Activity

While specific IC50 values for direct derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid are not extensively reported in publicly available literature, related heterocyclic compounds incorporating the butanoic acid moiety have shown significant cytotoxic effects. The following table summarizes representative IC50 values for such compounds against various cancer cell lines, providing a benchmark for the potential potency of this chemical class.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Tetrazole-hydrazone derivatives | A549 (Lung Adenocarcinoma) | 1.22 - 3.62 | [1] |

| Tetrazole-hydrazone derivatives | C6 (Glioblastoma) | Not specified | [1] |

| Tetrazole based isoxazolines | A549 (Lung Adenocarcinoma) | 1.49 - 2.83 | [1] |

| Quercetin-DHA hybrid | HCT116 (Colon Cancer) | 0.34 - 22.4 | [2] |

| Sulfonylurea derivatives | MDA-MB-231 (Breast Cancer) | Not specified | |

| Sulfonylurea derivatives | MCF-7 (Breast Cancer) | Not specified |

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]

Signaling Pathway: p53-Mediated Apoptosis

The anticancer activity of some succinamic acid derivatives has been linked to the upregulation of the p53 tumor suppressor protein.[4][5] Activation of p53 can trigger a cascade of events leading to apoptosis, primarily through the intrinsic (mitochondrial) pathway. The following diagram illustrates this signaling cascade.

Caption: p53-mediated apoptotic signaling pathway.

Anti-inflammatory and Analgesic Activities

Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid incorporating a piperazine moiety have shown significant anti-inflammatory and analgesic properties. These compounds are typically evaluated in animal models of inflammation and pain.

Quantitative Data: Anti-inflammatory and Analgesic Activities

The following table summarizes the typical doses and models used to evaluate the anti-inflammatory and analgesic effects of these derivatives.

| Activity | Assay | Species | Dose (mg/kg) | Reference |

| Analgesic | p-Benzoquinone-induced writhing | Mice | 100 | [6] |

| Anti-inflammatory | Carrageenan-induced paw edema | Rats | 100 | [7] |

Experimental Protocols

Principle: Intraperitoneal injection of p-benzoquinone in mice induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is a model of visceral pain. Analgesic compounds reduce the number of writhes.[8][9]

Procedure:

-

Animal Grouping: Mice are divided into control, standard (e.g., aspirin), and test groups.

-

Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30 minutes), p-benzoquinone solution (e.g., 0.02% in ethanol/saline) is injected intraperitoneally.

-

Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the p-benzoquinone injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups relative to the control group.[10]

Principle: Subplantar injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). Anti-inflammatory drugs reduce the volume of the paw edema.[4][11]

Procedure:

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.[5][6]

-

Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the test and standard groups relative to the control group at each time point.[6][7]

Experimental Workflow Diagram

Caption: Workflow for analgesic and anti-inflammatory assays.

Carbonic Anhydrase Inhibition

Certain derivatives of the related (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes.

Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay

The inhibitory activity of compounds against carbonic anhydrase can be determined by monitoring the inhibition of its esterase activity.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol, measured spectrophotometrically, is proportional to the enzyme's activity. Inhibitors will decrease this rate.[12][13]

Procedure:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (e.g., bovine carbonic anhydrase), a substrate solution (pNPA in acetone), and solutions of the test inhibitor at various concentrations.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and either the inhibitor solution or solvent control.

-

Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 3 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[14][15]

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from 4-oxo-4-(aryl)-2-butenoic acid have demonstrated antimicrobial and antifungal properties against a range of pathogenic microorganisms.

Quantitative Data: Antimicrobial and Antifungal Activities

| Activity | Microorganism | Reference |

| Antimicrobial | Staphylococcus aureus | [16] |

| Antimicrobial | Bacillus subtilis | [16] |

| Antimicrobial | Escherichia coli | [16] |

| Antimicrobial | Pseudomonas aeruginosa | [16] |

| Antifungal | Candida albicans | [16] |

| Antifungal | Aspergillus niger | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold represents a promising starting point for the design and development of new therapeutic agents with a diverse range of biological activities. The derivatives of this core structure have shown potential in oncology, inflammation, pain management, and infectious diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead candidates with enhanced potency and selectivity for specific biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. inotiv.com [inotiv.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. protocols.io [protocols.io]

- 16. mdpi.com [mdpi.com]

The Emergence of Pyridinylamino Butanoic Acid Compounds in Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridinylamino butanoic acid compounds are a novel class of molecules that have garnered significant interest not for direct pharmacological activity, but for their remarkable capacity to act as low-molecular-weight gelators. Specifically, isomers such as 4-oxo-4-(2-pyridinylamino)butanoic acid and 4-oxo-4-(3-pyridinylamino)butanoic acid have demonstrated the ability to self-assemble into supramolecular hydrogels. This whitepaper explores the therapeutic application of these compounds as advanced drug delivery vehicles. It details their gelation properties, the underlying principles of their self-assembly, and provides a framework for their experimental evaluation. The focus remains on their role in creating biocompatible, stimuli-responsive materials for controlled therapeutic release, an area of burgeoning potential in modern pharmaceutics.

Introduction: A Paradigm Shift from Active Principle to Advanced Excipient

While butanoic acid, commonly known as butyric acid, is a well-established short-chain fatty acid with recognized therapeutic properties, including histone deacetylase (HDAC) inhibition, its pyridinylamino derivatives have carved a distinct niche. The current body of scientific literature does not extensively support the direct action of pyridinylamino butanoic acid compounds on specific biological signaling pathways. Instead, their therapeutic potential lies in their sophisticated application as functional excipients that form supramolecular hydrogels.[1][2][3][4][5][6]

These hydrogels are three-dimensional networks of self-assembled molecules capable of entrapping large volumes of water. This property makes them ideal candidates for creating biocompatible scaffolds for the sustained and targeted release of therapeutic agents. This guide will provide a comprehensive overview of the data and methodologies associated with the application of pyridinylamino butanoic acid compounds in the field of drug delivery.

Featured Compounds and Their Gelation Properties

The primary focus of current research has been on two isomeric compounds: 4-oxo-4-(2-pyridinylamino)butanoic acid and 4-oxo-4-(3-pyridinylamino)butanoic acid. These molecules can act as hydrogelators, forming fibrous aggregates driven by non-covalent interactions such as hydrogen bonds and π–π stacking.[1][4]

| Compound | Abbreviation | Molecular Formula | Molecular Weight | Gelation Concentration | Observations |

| 4-oxo-4-(2-pyridinylamino)butanoic acid | G1 | C₉H₁₀N₂O₃ | 194.19 g/mol | ~4 wt% in water | Forms fiber-like crystals in aqueous solutions. Can form supramolecular hydrogels when mixed with its isomer, G2.[3][5] |

| 4-oxo-4-(3-pyridinylamino)butanoic acid | G2 | C₉H₁₀N₂O₃ | 194.19 g/mol | ~4 wt% in water | Forms tree-like crystals in aqueous solutions. Participates in the formation of supramolecular hydrogels in combination with G1.[3][5] |

Mechanism of Action: Supramolecular Self-Assembly for Drug Entrapment

The therapeutic utility of these compounds is predicated on their ability to form a gel matrix that can house and then release a therapeutic payload. This process is not a pharmacological mechanism of action in the traditional sense but a physicochemical one.

The formation of the hydrogel is a spontaneous process of self-assembly. Under specific conditions of concentration and temperature, the individual pyridinylamino butanoic acid molecules (gelators) aggregate through hydrogen bonding and π-π stacking interactions. This leads to the formation of an intricate network of nanofibers that immobilizes the solvent (water) and any entrapped drug molecules, forming a stable gel. The release of the drug from this matrix can then be modulated by the specific properties of the gel, such as its density and the strength of the intermolecular interactions.

Experimental Protocols

Synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid

A general synthetic approach involves the reaction of 2-aminopyridine with succinic anhydride.

Materials:

-

2-aminopyridine

-

Succinic anhydride

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Dissolve equimolar amounts of 2-aminopyridine and succinic anhydride in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-oxo-4-(2-pyridinylamino)butanoic acid.

Hydrogel Formation and Characterization

Procedure for Hydrogel Formation:

-

A weighted amount of the pyridinylamino butanoic acid compound (e.g., 40 mg) is suspended in a specific volume of deionized water (e.g., 1 mL) in a sealed vial.

-

The suspension is heated until the solid dissolves completely.

-

The clear solution is then allowed to cool to room temperature.

-

Gel formation is confirmed by inverting the vial and observing if the solution flows.

Characterization Techniques:

-

Scanning Electron Microscopy (SEM): To visualize the fibrous network structure of the hydrogel.

-

Rheology: To determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the intermolecular interactions (e.g., hydrogen bonding) responsible for self-assembly.

Future Directions and Conclusion

The exploration of pyridinylamino butanoic acid compounds as therapeutic agents is still in its nascent stages. While their direct pharmacological effects remain to be elucidated, their application as intelligent biomaterials for drug delivery holds immense promise. Future research should focus on:

-

Expanding the library of pyridinylamino butanoic acid derivatives to fine-tune their gelation properties.

-

Investigating the stimuli-responsive nature of these hydrogels (e.g., pH, temperature) for targeted drug release.

-

Conducting in vitro and in vivo studies to assess the biocompatibility and drug release kinetics of these hydrogel formulations.

References

In-Depth Technical Review of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: Synthesis, Properties, and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-pyridin-2-yl-succinamic acid, is a chemical compound with the molecular formula C9H10N2O3. While research into its direct biological activities in pharmacology and drug development is limited, its synthesis and structural characteristics have been documented. This technical guide provides a comprehensive overview of the existing research on 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, focusing on its synthesis, physical properties, and the broader context of related pyridinylamino alkanoic acid derivatives.

Synthesis and Physicochemical Properties

The primary synthesis route for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid involves the reaction of 2-aminopyridine with succinic anhydride. This method provides a straightforward approach to obtaining the target compound.

Table 1: Physicochemical Properties of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

| Property | Value | Source |

| CAS Number | 62134-49-0 | [1] |

| Molecular Formula | C9H10N2O3 | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Experimental Protocol: Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

A detailed experimental protocol for the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is outlined below, based on the reaction between 2-aminopyridine and succinic anhydride.

Materials:

-

2-Aminopyridine

-

Succinic anhydride

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., Ethanol or Ethanol/water mixture)

Procedure:

-

In a clean, dry reaction vessel, dissolve 2-aminopyridine in an appropriate volume of anhydrous solvent.

-

Add succinic anhydride to the solution in a 1:1 molar ratio.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight, to ensure the completion of the reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent to yield pure 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Below is a generalized workflow for the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Synthesis workflow for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Biological Activity and Research Landscape

The majority of research in this area has concentrated on the synthesis and biological evaluation of various derivatives of the pyridinylamino alkanoic acid scaffold. These derivatives have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Activity: Various derivatives have been synthesized and tested for their efficacy against different bacterial and fungal strains.

-

Anti-inflammatory Activity: Some compounds based on this scaffold have shown potential as anti-inflammatory agents.

-

Enzyme Inhibition: Certain derivatives have been explored as inhibitors of specific enzymes, indicating their potential for therapeutic intervention in various diseases.

The logical relationship for the exploration of this class of compounds in drug discovery is depicted in the following diagram.

Drug discovery approach for pyridinylamino butanoic acid derivatives.

Conclusion and Future Directions

4-Oxo-4-(pyridin-2-ylamino)butanoic acid serves as a foundational molecule for the synthesis of a variety of derivatives with potential therapeutic applications. While the core compound itself has not been extensively studied for its biological activity, the broader class of pyridinylamino alkanoic acids represents a promising area for further research in drug discovery.

Future research efforts could focus on:

-

Systematic Biological Screening: A comprehensive evaluation of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid across a wide range of biological assays to identify any potential therapeutic activities.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms of any identified biological activities.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of derivatives to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.

For researchers and drug development professionals, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid represents a readily accessible starting material for the exploration of new chemical entities with the potential for therapeutic intervention in various disease areas.

References

Unraveling the Biological Role of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a succinic acid derivative, remains a molecule of nascent scientific exploration. While a comprehensive understanding of its mechanism of action is yet to be elucidated, preliminary findings and the bioactivity of structurally analogous compounds suggest potential avenues for future investigation. This technical guide synthesizes the limited available information on 4-Oxo-4-(pyridin-2-ylamino)butanoic acid and explores the established mechanisms of related chemical entities to provide a foundational resource for researchers. Due to the scarcity of specific data, this document highlights the current knowledge gaps and proposes a strategic workflow for systematically characterizing the compound's biological functions.

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-pyridin-2-ylsuccinamic acid, is a small molecule with the chemical formula C9H10N2O3. Its structure, featuring a pyridine ring linked to a butanoic acid chain via an amide bond, presents a scaffold with the potential for diverse biological interactions. Currently, the public domain literature lacks in-depth studies on its specific molecular targets and signaling pathways. One isolated report suggests its utility in promoting plant growth, though the underlying mechanism for this effect has not been detailed[1].

The exploration of structurally similar compounds, however, offers valuable insights into potential biological activities. Derivatives of 4-oxo-butanoic acid have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and immunomodulatory activities. Understanding these related mechanisms can inform a targeted approach to investigating the specific actions of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Known Biological Activities of Structurally Related Compounds

Given the limited direct data on 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, an examination of its structural analogs provides a basis for hypothesizing its potential biological roles.

Anti-inflammatory and Analgesic Properties

Derivatives of 4-oxo-4-(piperazin-1-yl)butanoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These effects are thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key players in the inflammatory cascade.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

A series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives have been identified as potent and selective agonists of the S1P1 receptor[2]. S1P1 receptor activation plays a crucial role in lymphocyte trafficking and is a validated target for the treatment of autoimmune diseases. Agonism at this receptor leads to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into sites of inflammation.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Complex derivatives incorporating a pyrido[1,2-a]pyrimidine scaffold attached to a modified butanoic acid have been investigated as inhibitors of PI3Kβ and PI3Kδ. These isoforms of PI3K are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition is a therapeutic strategy in oncology, particularly for PTEN-deficient tumors.

Proposed Workflow for Elucidating the Mechanism of Action

The absence of detailed mechanistic information for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid necessitates a systematic approach to its characterization. The following experimental workflow is proposed as a logical progression for future research.

Quantitative Data and Experimental Protocols: A Call for Future Research

A thorough understanding of a compound's mechanism of action relies on robust quantitative data and detailed, reproducible experimental protocols. As of the current date, such information for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is not available in the public domain. The following tables are presented as templates for the types of data that are essential to collect in future studies.

Table 1: In Vitro Binding Affinity and Functional Activity

| Target | Assay Type | Species | IC50 / EC50 (nM) | Ki (nM) | % Inhibition / Activation @ [X] µM |

| Hypothetical Target 1 | Radioligand Binding | Human | |||

| Hypothetical Target 2 | Enzyme Inhibition | Murine | |||

| Hypothetical Target 3 | Reporter Gene | Human |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) | Notes |

| Cancer Cell Line A | Proliferation (MTT) | Cell Viability | ||

| Immune Cell Line B | Cytokine Release (ELISA) | IL-6 Secretion | ||

| Receptor-transfected HEK293 | Second Messenger (cAMP) | cAMP Accumulation |

Detailed experimental protocols for the assays listed in the tables above would need to be developed and optimized as part of the research process. These would include specifics on reagent concentrations, incubation times, temperature, and the instrumentation used for data acquisition.

Conclusion and Future Outlook

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is a compound for which the mechanism of action remains largely uncharacterized. The limited available information, suggesting a role in plant growth, and the diverse biological activities of its structural analogs, point towards a molecule with the potential for interesting and useful biological effects. The path forward requires a systematic and multi-faceted approach, beginning with broad screening to identify biological targets, followed by rigorous in vitro and in vivo validation. The proposed workflow and data templates in this guide are intended to serve as a roadmap for researchers in the fields of chemical biology and drug discovery to unlock the therapeutic potential of this and other understudied small molecules. As new data emerges, a clearer picture of the signaling pathways modulated by 4-Oxo-4-(pyridin-2-ylamino)butanoic acid will undoubtedly come into focus, paving the way for its potential application in various fields.

References

Methodological & Application

Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: An Application Note and Laboratory Protocol

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol details a straightforward and efficient method involving the reaction of 2-aminopyridine with succinic anhydride. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations to aid researchers in the successful synthesis and characterization of the target compound.

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-(pyridin-2-yl)succinamic acid, is a chemical intermediate of significant interest in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring both a carboxylic acid and an amide linked to a pyridine ring, offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs. The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction between 2-aminopyridine and succinic anhydride[1]. This document outlines a detailed and optimized protocol for this synthesis suitable for a standard organic chemistry laboratory setting.

Reaction Scheme

The synthesis proceeds via the ring-opening of succinic anhydride by the nucleophilic attack of the primary amine group of 2-aminopyridine. This reaction forms an amide bond and a terminal carboxylic acid, yielding the desired product.

Figure 1: Reaction scheme for the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Caption: Synthesis of the target compound.

Experimental Protocol

This protocol is based on a green chemistry approach, utilizing water as a solvent.

3.1. Materials and Equipment

| Material/Equipment | Description |

| 2-Aminopyridine | Reagent grade, ≥98% |

| Succinic Anhydride | Reagent grade, ≥99% |

| Deionized Water | |

| Ethanol | For recrystallization |

| Round-bottom flask | 250 mL |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Büchner funnel and filter paper | |

| Beakers, Erlenmeyer flasks | |

| pH paper or pH meter | |

| Rotary evaporator | Optional |

| Melting point apparatus |

3.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (0.02 mol, 1.88 g) in 50 mL of deionized water.

-

Addition of Succinic Anhydride: While stirring, gradually add succinic anhydride (0.02 mol, 2.00 g) to the solution.

-

Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2 hours.

-

Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, a white precipitate of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid should form.

-

Isolation of the Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

3.3. Purification

The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to obtain a crystalline solid.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If necessary, add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.

Data Presentation

Table 1: Summary of Reactants and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.02 | 1.88 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 0.02 | 2.00 |

| 4-Oxo-4-(pyridin-2-ylamino)butanoic acid | C₉H₁₀N₂O₃ | 194.19 | Theoretical: 0.02 | Theoretical: 3.88 |

Table 2: Physicochemical Properties of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

| Property | Value |

| CAS Number | 62134-49-0[2] |

| Molecular Formula | C₉H₁₀N₂O₃[2] |

| Molar Mass | 194.19 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 168-171 °C (literature) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

2-Aminopyridine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Succinic anhydride can cause skin and eye irritation.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Waste Disposal

Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal. Organic solvent waste from recrystallization should be collected in a designated container.

Conclusion

The protocol described in this application note provides a reliable and accessible method for the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. The use of water as a solvent aligns with the principles of green chemistry, minimizing the environmental impact of the synthesis. This procedure should be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is a versatile organic ligand possessing both nitrogen and oxygen donor atoms, making it an excellent candidate for the formation of stable coordination complexes with a variety of metal ions. Its structure, featuring a pyridine ring, an amide group, and a carboxylic acid moiety, allows for multiple modes of coordination, leading to diverse structural and, consequently, chemical and biological properties. This document provides detailed application notes and protocols for the use of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid as a ligand in coordination chemistry, with a particular focus on its potential applications in drug development.

The pyridine and carboxylic acid groups can act as a bidentate chelating agent, forming stable five- or six-membered rings with metal ions. The amide group can also participate in coordination, further stabilizing the complex. The resulting metal complexes have shown promise in various biological applications, including as anticancer and antimicrobial agents. The chelation of the metal ion can enhance the therapeutic properties of the ligand, and the ligand can act as a carrier for the metal ion to the target site.

Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

The synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is a straightforward one-step process involving the reaction of 2-aminopyridine with succinic anhydride.[1]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagent: To the stirred solution, add succinic anhydride (1 equivalent) portion-wise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum to yield the pure 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Caption: Synthesis workflow for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Synthesis of Metal Complexes: A General Protocol

The following is a general protocol for the synthesis of metal complexes of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).

Experimental Protocol

-

Ligand Solution: Dissolve 4-Oxo-4-(pyridin-2-ylamino)butanoic acid (2 equivalents) in a suitable solvent, such as methanol or ethanol, with gentle heating if necessary.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., chloride or acetate, 1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color and/or the formation of a precipitate is often observed.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete complexation.

-

Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried in a desiccator over a suitable drying agent.

Caption: General coordination scheme of the ligand with a metal(II) ion.

Physicochemical and Spectroscopic Characterization

The synthesized ligand and its metal complexes should be characterized by a range of analytical and spectroscopic techniques to confirm their identity, purity, and structure.

| Technique | Ligand (Expected) | Metal Complexes (Expected) |

| Elemental Analysis | C, H, N analysis consistent with C9H10N2O3 | Confirms metal-to-ligand ratio |

| FT-IR (cm⁻¹) | ~3300 (N-H), ~1700 (C=O, acid), ~1680 (C=O, amide) | Shift in C=O and N-H bands upon coordination |

| ¹H NMR (ppm) | Aromatic protons (7-8.5), CH₂ protons (2.5-3.0) | Broadening of ligand signals upon complexation |

| UV-Vis (nm) | π-π* transitions of the pyridine ring | Ligand-to-metal charge transfer (LMCT) bands |

| Molar Conductance | Non-electrolytic in non-polar solvents | Indicates electrolytic or non-electrolytic nature |

| Magnetic Susceptibility | Diamagnetic | Paramagnetic for Co(II), Ni(II), Cu(II); Diamagnetic for Zn(II) |

Potential Applications in Drug Development

Metal complexes of ligands containing N and O donor atoms are well-documented for their biological activities. The chelation of a metal ion can significantly enhance the therapeutic potential of the organic ligand.

Anticancer Activity

Metal complexes, particularly those of platinum, palladium, and zinc, have been extensively studied for their anticancer properties. The proposed mechanism often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The synthesized metal complexes are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A positive control (e.g., cisplatin) and a vehicle control are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. The formazan crystals formed are then dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (concentration causing 50% inhibition of cell growth) is determined.

References

Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

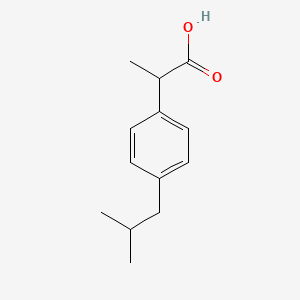

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-(pyridin-2-yl)-succinamic acid, is a chemical compound available as a research chemical and building block for synthesis.[1][2][3][4] While direct applications of this specific molecule in drug discovery are not extensively documented in publicly available literature, its structural motif is present in various derivatives that have demonstrated significant biological activities. This document provides an overview of the available information on 4-Oxo-4-(pyridin-2-ylamino)butanoic acid and detailed application notes on its more explored analogs, highlighting their therapeutic potential and the experimental protocols used for their evaluation.

4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: A Synthetic Overview

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is primarily recognized as a synthetic intermediate.[2] Its synthesis is straightforward and commonly involves the reaction of 2-aminopyridine with succinic anhydride. This reaction provides a versatile scaffold for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.

General Synthesis Protocol:

A general method for the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid involves the acylation of 2-aminopyridine with succinic anhydride.

-

Reactants: 2-Aminopyridine and Succinic anhydride.

-

Solvent: A suitable aprotic solvent such as dioxane, THF, or DMF.

-

Procedure:

-

Dissolve 2-aminopyridine in the chosen solvent.

-

Add succinic anhydride to the solution, often portion-wise, while stirring.

-

The reaction mixture is typically stirred at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the product may precipitate out of the solution or can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.

-

Applications of Structurally Related Compounds in Drug Discovery

While data on the specific biological activity of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is scarce, its core structure is a key feature in several classes of biologically active molecules. The following sections detail the applications of these related compounds.

Analgesic and Anti-inflammatory Agents

Derivatives of a related scaffold, 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid, have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[5] These compounds show promise as potential therapeutic agents for pain and inflammation.

Experimental Workflow for Anti-inflammatory Activity Screening:

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of butanoic acid derivatives.

S1P1 Receptor Agonists for Autoimmune Diseases

A series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids have been identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists.[6] Agonism of the S1P1 receptor leads to the sequestration of lymphocytes in lymph nodes, a mechanism that has proven effective in treating autoimmune diseases like multiple sclerosis.

S1P1 Receptor Signaling Pathway:

Caption: Simplified signaling pathway of S1P1 receptor activation by butanoic acid derivatives.

Quantitative Data for S1P1 Receptor Agonists:

| Compound ID | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) |

| Example 1 | 0.5 | >10000 | >20000 |

| Example 2 | 1.2 | >10000 | >8333 |

| Example 3 | 0.8 | 2500 | 3125 |

| (Data presented here is illustrative of the findings in the cited literature and may not correspond to specific published compounds) |

Carbonic Anhydrase Inhibitors

Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[7] Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and altitude sickness.

Quantitative Data for Carbonic Anhydrase Inhibitors:

| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) |

| 4a | 1.85 ± 0.58 | 2.01 ± 0.52 |

| 4b | 2.54 ± 0.82 | 2.25 ± 0.67 |

| 4c | 3.12 ± 1.15 | 2.58 ± 0.93 |

| 4d | 5.04 ± 1.46 | 2.94 ± 1.31 |

| (Data extracted from PubMed, DOI: 10.3109/14756366.2015.1071808)[7] |

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

A common method for determining the inhibitory activity against carbonic anhydrase involves measuring the enzyme's esterase activity.

-

Enzyme and Substrate: Purified human carbonic anhydrase I and II are used. 4-Nitrophenyl acetate is a common substrate.

-

Assay Buffer: Tris-HCl buffer at a physiological pH.

-

Procedure: a. The enzyme is pre-incubated with various concentrations of the inhibitor. b. The reaction is initiated by the addition of the substrate. c. The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is monitored spectrophotometrically at 400 nm. d. The initial reaction rates are determined.

-

Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with a competitive inhibitor).

PCSK9 Inhibitors

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which share the pyridin-2-ylamino moiety, have been identified as small molecule inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA translation.[8] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a validated strategy for treating hypercholesterolemia.

Logical Relationship for PCSK9 Inhibition:

Caption: Mechanism of action for pyridin-2-ylamino derivatives as PCSK9 translation inhibitors.

Conclusion

While 4-Oxo-4-(pyridin-2-ylamino)butanoic acid itself has not been a direct focus of extensive drug discovery efforts, its core structure is a valuable pharmacophore. The diverse biological activities exhibited by its analogs, ranging from anti-inflammatory and immunomodulatory to metabolic regulation, underscore the potential of this chemical scaffold. Researchers and drug development professionals can leverage the synthetic accessibility of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid to generate novel derivatives and explore their therapeutic potential across a wide range of disease areas. The protocols and data presented for related compounds provide a foundational framework for initiating such discovery programs.

References

- 1. 2-Amino-4-oxo-4-(pyridin-2-ylamino)butanoic acid | C9H11N3O3 | CID 115180971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Oxo-4-(pyridin-2-ylamino)butanoic acid | 62134-49-0 | MCA13449 [biosynth.com]

- 3. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID | 62134-49-0 [chemicalbook.com]

- 4. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Anti-Inflammatory Activity of Butanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoic acid, also known as butyrate, is a short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber. Emerging evidence highlights the potent anti-inflammatory properties of butanoic acid and its derivatives, making them promising therapeutic candidates for a range of inflammatory conditions.[1][2] The primary mechanisms underlying their anti-inflammatory effects include the inhibition of histone deacetylases (HDACs) and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3]

This document provides a comprehensive guide for the experimental investigation of the anti-inflammatory activity of butanoic acid derivatives. It includes detailed protocols for both in vitro and in vivo models of inflammation, methods for quantifying inflammatory markers, and a summary of expected quantitative outcomes.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of butanoic acid derivatives are largely attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Butyrate has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3][4][5]

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including p38 MAPK, that are activated by inflammatory stimuli. Activated p38 MAPK can phosphorylate transcription factors that, in turn, promote the expression of pro-inflammatory genes. Butanoic acid derivatives can suppress the phosphorylation of p38 MAPK, thereby attenuating the inflammatory response.

Experimental Workflow

A typical workflow for assessing the anti-inflammatory activity of butanoic acid derivatives involves a combination of in vitro and in vivo experiments.

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.[6][7]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Butanoic acid derivatives

-

96-well and 24-well cell culture plates

-

MTT reagent for cell viability assay

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and cytokine assays) or 24-well plates (for gene and protein expression analysis) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]

-

Treatment: Pre-treat the cells with various concentrations of butanoic acid derivatives for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (10-100 ng/mL) for the desired time (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).[8]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA).

-

Cell Lysate: Lyse the cells to extract RNA (for qPCR) or protein (for Western blotting).

-

-

Cell Viability: Perform an MTT assay on cells treated with the butanoic acid derivatives alone to ensure they are not cytotoxic at the tested concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

Materials:

-

ELISA kits for mouse TNF-α and IL-6

-

Cell culture supernatants

-

Microplate reader

Protocol:

-

Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C.[9]

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.[9]

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[10]

-

Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.[10]

-

Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.[10]

-

Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[10]

-

Calculation: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for COX-2 and iNOS

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

RNA Extraction: Extract total RNA from the cell lysates using a commercial kit.[11]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[11]

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.[12][13]

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the data using the 2^-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[14]

Western Blotting for Phospho-p65 and Phospho-p38 MAPK

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation.[16][17]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Butanoic acid derivatives

-

Plethysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., indomethacin)

Protocol:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups: control, carrageenan-only, standard drug + carrageenan, and various doses of butanoic acid derivative + carrageenan.

-

Treatment: Administer the butanoic acid derivatives or the standard drug (usually orally or intraperitoneally) 30-60 minutes before inducing inflammation.[18]

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[18][19]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[18][19][20]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan-only group.[18]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of Butanoic Acid Derivatives in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (mM) | TNF-α Reduction (%) | IL-6 Reduction (%) | COX-2 mRNA Fold Change | iNOS mRNA Fold Change | p-p65/p65 Ratio | p-p38/p38 Ratio |

| Butyric Acid | 1 | 25.3 ± 3.1 | 30.1 ± 4.5 | 0.62 ± 0.08 | 0.55 ± 0.07 | 0.48 ± 0.06 | 0.51 ± 0.05 |

| 2 | 45.8 ± 5.2 | 52.6 ± 6.1 | 0.35 ± 0.04 | 0.28 ± 0.03 | 0.29 ± 0.04 | 0.33 ± 0.04 | |